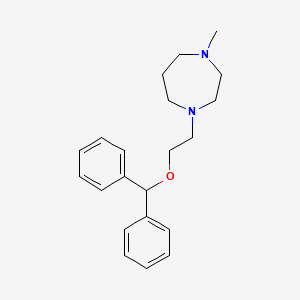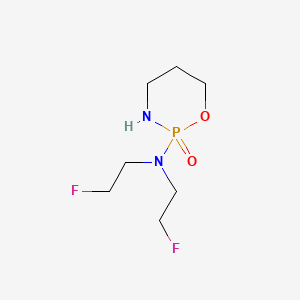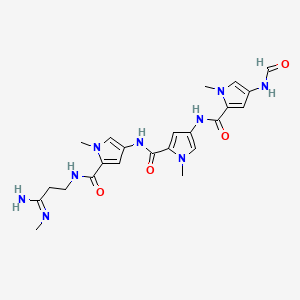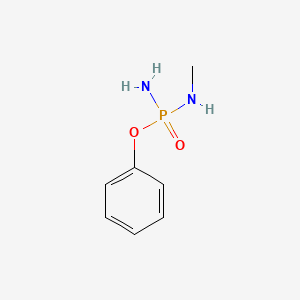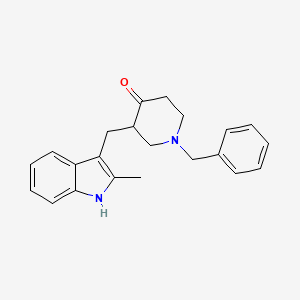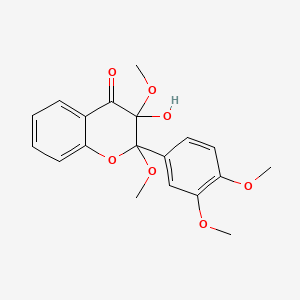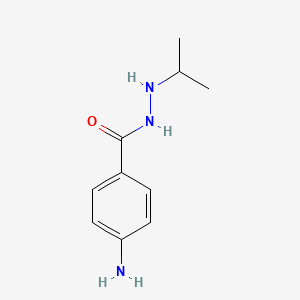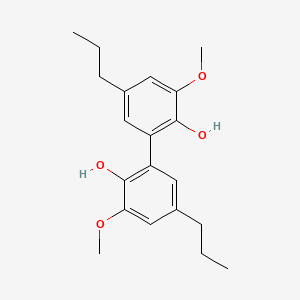
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is a chemical compound with the molecular formula C15H20N6 It is known for its unique structure, which includes a cyclohexyl group and two pyrazinyl groups attached to a methanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine typically involves the reaction of cyclohexylamine with pyrazine derivatives under controlled conditions. One common method includes the use of hexamethyldisilazane (HMDS) and aldehydes, catalyzed by zinc chloride (ZnCl2), to form N,N′-disubstituted methanediamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl-N,N-di(2-pyridyl)methanediamine
- Cyclohexyl-N,N-di(2-pyrimidinyl)methanediamine
- Cyclohexyl-N,N-di(2-pyrazolyl)methanediamine
Uniqueness
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is unique due to the presence of pyrazinyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Propriétés
Numéro CAS |
93371-89-2 |
|---|---|
Formule moléculaire |
C15H20N6 |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
1-cyclohexyl-N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C15H20N6/c1-2-4-12(5-3-1)15(20-13-10-16-6-8-18-13)21-14-11-17-7-9-19-14/h6-12,15H,1-5H2,(H,18,20)(H,19,21) |
Clé InChI |
KUZZXHFURPSZDA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(NC2=NC=CN=C2)NC3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)
![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
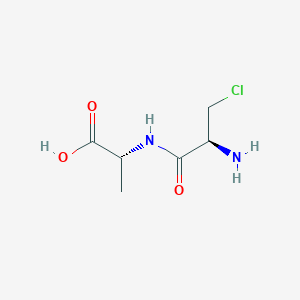
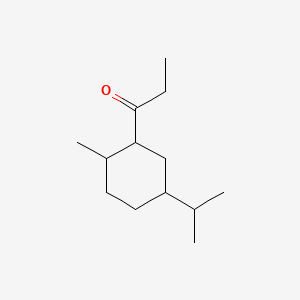
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)
